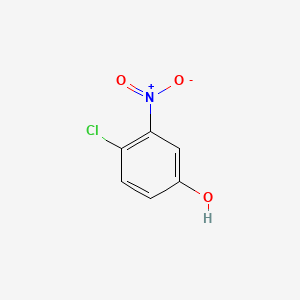

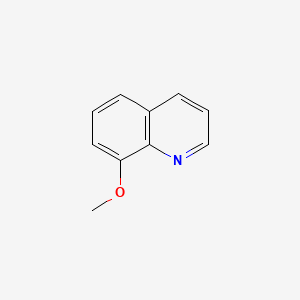

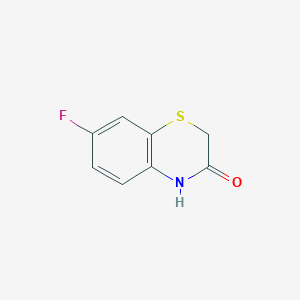

![molecular formula C9H10ClNO4S B1362628 N-[(4-chlorophenyl)sulfonyl]-N-methylglycine CAS No. 59724-83-3](/img/structure/B1362628.png)

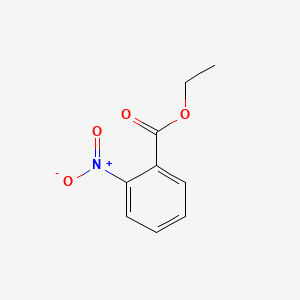

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine

Vue d'ensemble

Description

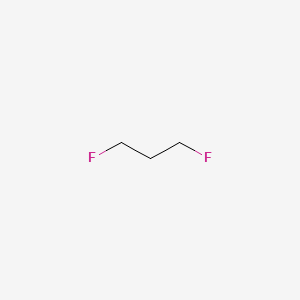

“N-[(4-Chlorophenyl)sulfonyl]-β-alanine” is a chemical compound with the empirical formula C9H10ClNO4S and a molecular weight of 263.70 . It’s used in peptide synthesis . The structure of this compound can be represented by the SMILES string OC(=O)CCNS(=O)(=O)c1ccc(Cl)cc1 .

Molecular Structure Analysis

The InChI string for this compound is1S/C9H10ClNO4S/c10-7-1-3-8(4-2-7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) . This indicates the presence of a sulfonyl group attached to a 4-chlorophenyl group and a β-alanine group. Physical And Chemical Properties Analysis

This compound has a molecular weight of 263.70 . Its properties make it suitable for applications in peptide synthesis .Applications De Recherche Scientifique

Nonlinear Optical Material

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine: has been studied for its potential as a nonlinear optical material. It exhibits interesting properties such as saturable absorption under continuous-wave infrared laser excitation and reverse saturable absorption under nanosecond pulsed laser excitation . This makes it suitable for applications like optical limiting induced laser safety devices , which are crucial for protecting against laser exposure.

Antimicrobial Agents

Derivatives of this compound have been explored for their antimicrobial properties. Research indicates that modifications in the structure, such as replacing the chlorine atom with a more lipophilic bromine, can enhance the antimicrobial effect against pathogens like Enterococcus faecium . This suggests its potential use in developing new antimicrobial agents to combat biofilm-associated infections.

Antibiofilm Activity

The antibiofilm activity of N-[(4-chlorophenyl)sulfonyl]-N-methylglycine derivatives is another area of interest. Biofilms are complex communities of microorganisms that are difficult to eradicate. The compound’s derivatives have shown promise in disrupting biofilm formation, which is a significant step towards treating chronic infections .

Optical Applications

The compound’s ability to form crystals with specific optical properties makes it valuable for optical applications. Its absorbance maxima in the UV region and minimal absorbance in the visible and infrared region are beneficial for creating materials that can filter or modulate light in a controlled manner .

Physicochemical Studies

The compound’s physicochemical behavior, such as melting and decomposition temperatures, is essential for determining its suitability in different applications. For instance, knowing the thermal stability can help in designing materials that can withstand high temperatures without degrading .

Molecular Interaction Analysis

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine: can be used to study intermolecular interactions. Techniques like Hirshfeld surface and 2D fingerprint plots provide insights into the strength and nature of hydrogen bonds within the molecule, which is crucial for understanding its reactivity and stability .

Laser Safety Devices

Due to its optical limiting behavior with a specific threshold, the compound is a candidate for developing laser safety devices. These devices can protect against accidental exposure to high-intensity laser beams, which is increasingly important in various industrial and military applications .

Propriétés

IUPAC Name |

2-[(4-chlorophenyl)sulfonyl-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTJPZWSENGXSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenyl)sulfonyl]-N-methylglycine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.